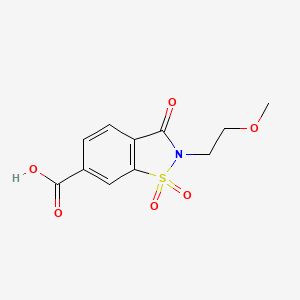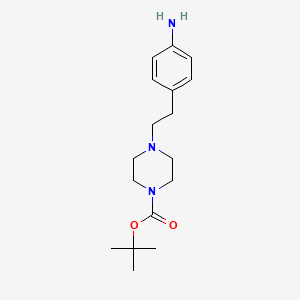![molecular formula C11H15NO B1517067 3-[(Cyclopropylmethoxy)methyl]aniline CAS No. 927803-15-4](/img/structure/B1517067.png)
3-[(Cyclopropylmethoxy)methyl]aniline
Overview
Description
“3-[(Cyclopropylmethoxy)methyl]aniline” is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.25 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “3-[(Cyclopropylmethoxy)methyl]aniline” is 1S/C11H15NO/c12-11-3-1-2-10 (6-11)8-13-7-9-4-5-9/h1-3,6,9H,4-5,7-8,12H2 .Physical And Chemical Properties Analysis
“3-[(Cyclopropylmethoxy)methyl]aniline” is a liquid at room temperature . It has a molecular weight of 177.25 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Fluorescent Sensing of Metal Ions
The study by Tian et al. (2015) highlights the use of a Schiff-base fluorescent sensor, structurally related to 3-[(Cyclopropylmethoxy)methyl]aniline, for detecting aluminum(III) ions in living cells. The sensor showed a significant enhancement in fluorescence upon the addition of Al3+ ions, making it a practical system for monitoring Al3+ concentrations in biological systems (Tian, Yan, Yang, & Tian, 2015).
Antimicrobial Activity
Refaat, Moneer, and Khalil (2004) explored the synthesis of certain quinoxaline derivatives, some of which are structurally similar to 3-[(Cyclopropylmethoxy)methyl]aniline, and evaluated their antimicrobial activity. They found that all selected compounds exhibit antimicrobial activity, with one compound demonstrating a broad spectrum of activity (Refaat, Moneer, & Khalil, 2004).
Bacterial Transformation of Substituted Anilines
Paris and Wolfe (1987) investigated the microbial transformation of a series of substituted anilines, which can include compounds like 3-[(Cyclopropylmethoxy)methyl]aniline. They discovered that the transformation rate of these compounds varied with the substituent's steric parameters, impacting their environmental and biological degradation pathways (Paris & Wolfe, 1987).
Catalytic Allylation Reactions
Ozawa et al. (2002) discussed the use of (pi-allyl)palladium complexes bearing phosphorus ligands in the catalysis of direct conversion of allylic alcohols. These complexes efficiently catalyzed N-Allylation of aniline, a reaction potentially relevant to compounds like 3-[(Cyclopropylmethoxy)methyl]aniline (Ozawa, Okamoto, Kawagishi, Yamamoto, Minami, & Yoshifuji, 2002).
Electroluminescence Applications
Vezzu et al. (2010) studied highly luminescent tetradentate bis-cyclometalated platinum complexes, which involve N,N-di(phenyl)aniline derivatives, potentially including 3-[(Cyclopropylmethoxy)methyl]aniline. These complexes showed promising applications in organic light-emitting diodes (OLEDs) due to their structured emission spectra and long lifetimes (Vezzu, Deaton, Jones, Bartolotti, Harris, Marchetti, Kondakova, Pike, & Huo, 2010).
Safety And Hazards
The safety information for “3-[(Cyclopropylmethoxy)methyl]aniline” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(cyclopropylmethoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9H,4-5,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCCSLDMEPEXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopropylmethoxy)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516984.png)
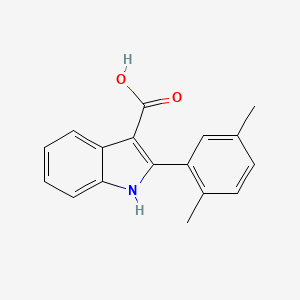
![N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide](/img/structure/B1516986.png)
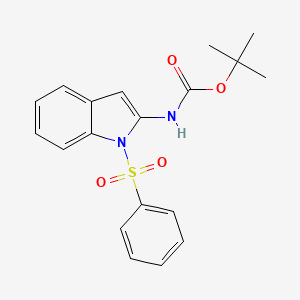
![3-[(2-Methoxyethyl)amino]-N-methylpropanamide](/img/structure/B1516990.png)
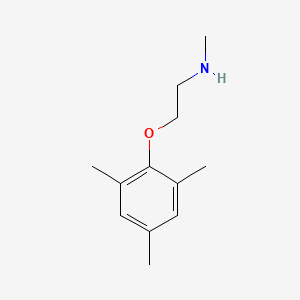

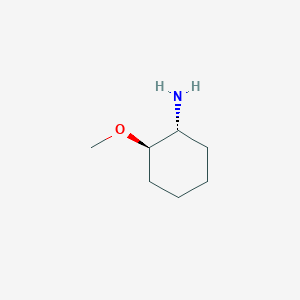
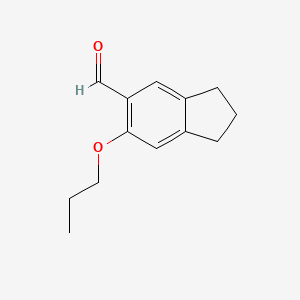
![6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1516999.png)
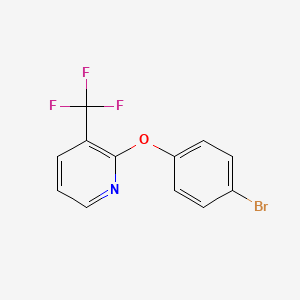
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline](/img/structure/B1517003.png)
